2,2,4,7-Tetramethyl-6-[2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
2,2,4,7-TETRAMETHYL-6-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydroquinoline core substituted with a triazolopyrimidine moiety and multiple methyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7-TETRAMETHYL-6-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize by-products. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2,4,7-TETRAMETHYL-6-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical and physical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially modifying its reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2,2,4,7-TETRAMETHYL-6-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2,2,4,7-TETRAMETHYL-6-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,7-TETRAMETHYL-6-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE
- 2,2,4,4-TETRAMETHYL-6-(3-METHYLBUTANOYL)CYCLOHEXANE-1,3,5-TRIONE
- PHENOL, 2,2’-METHYLENEBIS [6-(1,1-DIMETHYLETHYL)-4-METHYL-]
Uniqueness
The uniqueness of 2,2,4,7-TETRAMETHYL-6-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydroquinoline core with a triazolopyrimidine moiety and multiple methyl groups sets it apart from other similar compounds, making it a valuable subject for further research and application development.
Properties
Molecular Formula |
C25H27N5 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2,2,4,7-tetramethyl-6-[2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C25H27N5/c1-15-6-8-18(9-7-15)23-27-24-26-11-10-22(30(24)29-23)20-13-19-17(3)14-25(4,5)28-21(19)12-16(20)2/h6-13,17,28H,14H2,1-5H3 |
InChI Key |
PTYZJPHKODJOPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C3=CC=NC4=NC(=NN34)C5=CC=C(C=C5)C)(C)C |
Origin of Product |
United States |
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